N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219404-87-1
VCID: VC2909335
InChI: InChI=1S/C12H16N2O2.ClH/c1-16-10-6-4-9(5-7-10)14-12(15)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3,(H,14,15);1H
SMILES: COC1=CC=C(C=C1)NC(=O)C2CCCN2.Cl
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73 g/mol

N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride

CAS No.: 1219404-87-1

Cat. No.: VC2909335

Molecular Formula: C12H17ClN2O2

Molecular Weight: 256.73 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride - 1219404-87-1

Specification

CAS No. 1219404-87-1
Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
IUPAC Name N-(4-methoxyphenyl)pyrrolidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C12H16N2O2.ClH/c1-16-10-6-4-9(5-7-10)14-12(15)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3,(H,14,15);1H
Standard InChI Key LIEKBUPUDOGZFZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2CCCN2.Cl
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2CCCN2.Cl

Introduction

Chemical Identification and Nomenclature

Basic Identification

N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride is categorized as a pyrrolidine derivative with specific functional group modifications. It is formally identified through several standardized systems:

ParameterValue
CAS Registry Number1219404-87-1
PubChem CID42894582
European Community (EC) Number878-086-1
Molecular FormulaC₁₂H₁₇ClN₂O₂
Molecular Weight256.73 g/mol

The compound is precisely characterized in chemical databases, making it accessible for research purposes despite its specialized nature .

Systematic Nomenclature

Multiple nomenclature systems exist to identify this compound, providing researchers with standardized ways to reference it in scientific literature:

  • IUPAC Name: N-(4-methoxyphenyl)pyrrolidine-2-carboxamide;hydrochloride

  • Alternative Names:

    • N-(4-Methoxyphenyl)-2-pyrrolidinecarboxamide hydrochloride

    • N-(4-methoxyphenyl)prolinamide hydrochloride

The compound features distinct structural components that define its chemical behavior: a pyrrolidine ring (a five-membered nitrogen-containing heterocycle), a carboxamide linker, and a 4-methoxyphenyl group, with the entire structure existing as a hydrochloride salt .

Structural Characteristics

Molecular Structure

The molecular structure of N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride consists of several key functional groups that contribute to its chemical behavior and potential applications:

  • A pyrrolidine ring (five-membered nitrogen heterocycle)

  • A carboxamide group (-CONH-) connecting the pyrrolidine to the aromatic portion

  • A 4-methoxyphenyl group (benzene ring with a methoxy substituent at the para position)

  • A hydrochloride salt formation

This structure can be represented using various chemical notations:

Notation TypeRepresentation
InChIInChI=1S/C12H16N2O2.ClH/c1-16-10-6-4-9(5-7-10)14-12(15)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3,(H,14,15);1H
InChIKeyLIEKBUPUDOGZFZ-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)NC(=O)C2CCCN2.Cl

These structural identifiers uniquely define the compound's atomic arrangement and connectivity, which is crucial for understanding its chemical behavior .

Parent Compound Relationship

N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride is derived from its parent compound N-(4-methoxyphenyl)pyrrolidine-2-carboxamide (PubChem CID 18072351) through salt formation with hydrochloric acid. This relationship is significant for understanding the compound's properties, as salt formation typically affects solubility, stability, and bioavailability compared to the free base form .

Physical and Chemical Properties

Physical Properties

The physical properties of N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride are important for handling, storage, and application in research settings:

PropertyValue
Physical StateSolid
ColorNot specified in available data
Molecular Weight256.73 g/mol
Storage ConditionsSealed, dry, at room temperature

These properties influence how the compound behaves in various experimental conditions and how it should be handled in laboratory settings .

Chemical Reactivity

While specific reactivity data for N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride is limited in the available literature, predictions can be made based on its functional groups:

  • The pyrrolidine nitrogen provides basic properties and potential for nucleophilic reactions

  • The carboxamide group can participate in hydrogen bonding and is moderately resistant to hydrolysis

  • The methoxyphenyl group offers potential for aromatic substitution reactions

  • As a hydrochloride salt, it likely exhibits improved water solubility compared to its free base

These reactivity patterns would influence its behavior in chemical synthesis and its potential interactions in biological systems .

Synthesis and Preparation

Purification Methods

Standard purification methods for similar compounds typically include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography for removing impurities

  • Salt formation (in this case, already as the hydrochloride salt) for purification and stability

These methods would be tailored to the specific properties of N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride to ensure high purity for research applications .

Research Applications and Biological Activity

Structure-Activity Considerations

The structural features of N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride suggest certain biological activity potentials:

  • The pyrrolidine ring is a common motif in many bioactive compounds, including natural products and pharmaceuticals

  • Carboxamide linkages often participate in hydrogen bonding with biological targets

  • The methoxy substitution on the phenyl ring can influence lipophilicity and binding interactions

  • The salt form affects pharmacokinetic properties like solubility and absorption

Understanding these structure-activity relationships would be crucial for any research exploring the compound's biological applications .

Safety ParameterInformation
GHS PictogramNot fully specified in available data
Signal WordNot specified in available data
Hazard StatementsNot specified in available data
UN ClassificationNot specified in available data
Packing GroupNot specified in available data

Without comprehensive hazard information, it would be prudent to handle this compound with standard laboratory safety precautions for chemicals of unknown toxicity .

Analytical Characterization

Identification Methods

Several analytical techniques are commonly employed to identify and characterize compounds like N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through analysis of proton (¹H) and carbon (¹³C) signals

  • Mass Spectrometry: Verifies molecular weight and fragmentation patterns

  • Infrared Spectroscopy: Identifies functional groups such as the carboxamide and methoxy groups

  • X-ray Crystallography: Determines three-dimensional structure if crystalline material is available

  • Elemental Analysis: Confirms the elemental composition (C, H, N, O, Cl percentages)

These techniques collectively provide comprehensive structural verification and purity assessment .

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